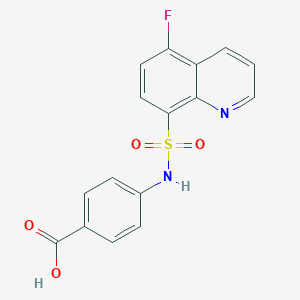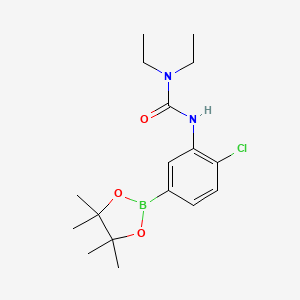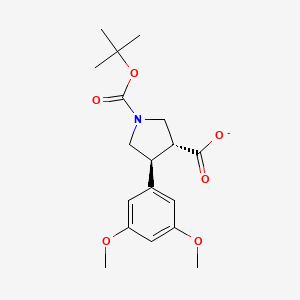
13,13,13-triphenyltridecylphosphanium;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13,13,13-Triphenyltridecylphosphanium;bromide is an organophosphorus compound characterized by the presence of a phosphonium cation and a bromide anion. This compound is notable for its unique structure, which includes three phenyl groups attached to a tridecyl chain, making it a significant molecule in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 13,13,13-triphenyltridecylphosphanium;bromide typically involves the reaction of triphenylphosphine with a tridecyl halide under controlled conditions. The reaction is usually carried out in a polar organic solvent to facilitate the formation of the phosphonium salt. The general reaction can be represented as: [ \text{Ph}3\text{P} + \text{C}{13}\text{H}_{27}\text{Br} \rightarrow \text{Ph}_3\text{P}+\text{C}_{13}\text{H}_{27}\text{Br}- ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and concentration, are optimized to maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 13,13,13-Triphenyltridecylphosphanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxides are employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
科学研究应用
13,13,13-Triphenyltridecylphosphanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 13,13,13-triphenyltridecylphosphanium;bromide involves its interaction with molecular targets through its phosphonium cation. The compound can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include the disruption of cellular membranes and interference with enzymatic activities.
相似化合物的比较
- Methyltriphenylphosphonium bromide
- Tetrabutylammonium bromide
- Trihexyl tetradecyl phosphonium bromide
Comparison: Compared to these similar compounds, 13,13,13-triphenyltridecylphosphanium;bromide is unique due to its longer tridecyl chain, which imparts distinct physicochemical properties. This uniqueness makes it particularly useful in applications requiring specific solubility and reactivity characteristics.
属性
分子式 |
C31H42BrP |
|---|---|
分子量 |
525.5 g/mol |
IUPAC 名称 |
13,13,13-triphenyltridecylphosphanium;bromide |
InChI |
InChI=1S/C31H41P.BrH/c32-27-19-8-6-4-2-1-3-5-7-18-26-31(28-20-12-9-13-21-28,29-22-14-10-15-23-29)30-24-16-11-17-25-30;/h9-17,20-25H,1-8,18-19,26-27,32H2;1H |
InChI 键 |
FBZIMPBIRDIKBI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CCCCCCCCCCCC[PH3+])(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


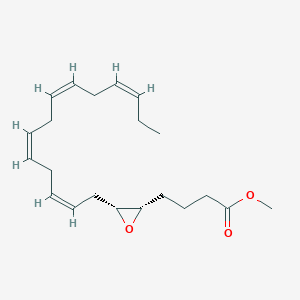


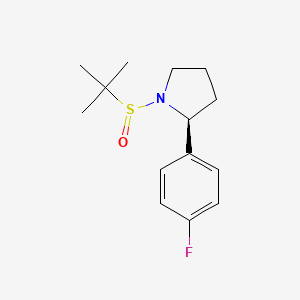



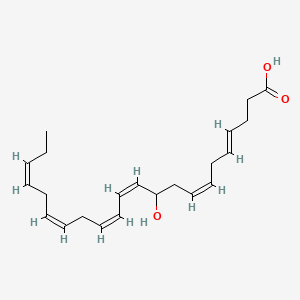

![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12337903.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate](/img/structure/B12337910.png)
